molecular formula C18H14N2O3S B11702970 methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate

methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate

Cat. No.: B11702970
M. Wt: 338.4 g/mol
InChI Key: VAHHBRXUTKATAF-RVDMUPIBSA-N
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Description

Methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate is a complex organic compound that features a thiazole ring, a benzoate ester, and a phenylamino group. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate typically involves the reaction of methyl aroylpyruvates with 2-(4-aminobenzenesulfonamido)thiazole in an acetic acid-ethanol mixture. The reaction is carried out by boiling the mixture for a short duration, usually around 10 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

Methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. One example is its inhibition of MenB, a key enzyme in the bacterial menaquinone biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 4-[(E)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]benzoate

InChI

InChI=1S/C18H14N2O3S/c1-23-17(22)13-9-7-12(8-10-13)11-15-16(21)20-18(24-15)19-14-5-3-2-4-6-14/h2-11H,1H3,(H,19,20,21)/b15-11+

InChI Key

VAHHBRXUTKATAF-RVDMUPIBSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2

Origin of Product

United States

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